N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6OS/c20-14-11-13(6-7-15(14)21)23-17(28)12-29-19-25-24-18(16-5-1-2-8-22-16)27(19)26-9-3-4-10-26/h1-11H,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRVVJFKUTZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.85 g/mol. Its structure includes a 3-chloro-4-fluorophenyl group, a sulfanyl linkage, and a triazole moiety with a pyridinyl substitution. These structural components contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially modulating enzymatic reactions by binding to active sites and preventing substrate interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess antibacterial activity against various pathogens. In vitro studies have demonstrated that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
| Compound Type | Target Bacteria | Activity |
|---|---|---|
| Triazole Derivatives | Staphylococcus aureus | Moderate |
| Triazole Derivatives | Escherichia coli | Moderate |
| Triazole Derivatives | Pseudomonas aeruginosa | Variable |
Anticancer Activity
The compound's potential anticancer effects have also been explored. Several studies have shown that triazole-containing compounds can induce cytotoxicity in cancer cell lines. For example, a study reported moderate cytotoxic activity against various cancer cell lines when tested at specific concentrations .
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| HeLa | 25 | Significant inhibition observed |
| MCF7 | 30 | Moderate inhibition observed |
| A549 | 20 | High sensitivity noted |
Case Study 1: Antibacterial Screening
In a recent study, derivatives of this compound were screened for antibacterial properties using the agar disc-diffusion method. The results indicated that several derivatives exhibited notable inhibition zones against S. aureus and E. coli, suggesting their potential as antibacterial agents .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of triazole derivatives in human cancer cell lines. The study found that certain derivatives significantly reduced cell viability through apoptosis induction pathways. The mechanism was linked to the inhibition of specific cellular pathways involved in proliferation and survival .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown promising results against various bacterial strains and fungi. The presence of the triazole moiety enhances the compound's interaction with biological targets, making it effective in inhibiting microbial growth.
Anticancer Potential
Research has also indicated that triazole compounds can exhibit anticancer properties. A study demonstrated that derivatives with similar structures could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways. The unique structural features of this compound may contribute to its potential as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclocondensation reactions to form the triazole ring and subsequent modifications to introduce the chloro and fluoro substituents.
Table 1: Synthetic Routes for Triazole Derivatives
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclocondensation | Dicarbonyl compound + Hydrazine | Heat |
| 2 | Substitution | Chloroacetyl chloride | Base catalyst |
| 3 | Reduction | Reducing agent (e.g., NaBH4) | Solvent medium |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans .
Investigation of Anticancer Properties
In another investigation focusing on cancer cell lines, derivatives with structural similarities to this compound were found to induce cell cycle arrest and apoptosis in breast cancer cells. The study concluded that these compounds could be potential candidates for further development as anticancer agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of N-aryl-2-[(1,2,4-triazol-3-yl)sulfanyl]acetamides , where variations in substituents significantly influence physicochemical and biological properties. Key structural analogs include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Triazole Core Modifications :
- Replacement of the 1H-pyrrol-1-yl group (target compound) with ethyl-furan () reduces aromaticity but may enhance solubility due to the furan oxygen atom.
- Pyridin-4-yl () vs. pyridin-2-yl (target compound) alters electronic properties and binding orientation in receptor interactions.
Sulfanyl Linker :
- All analogs retain the sulfanyl bridge, critical for maintaining conformational rigidity and mediating hydrophobic interactions with target proteins .
Key Findings:
- Nitro vs. The absence of nitro groups in the target compound suggests a divergent therapeutic niche .
- Anti-Exudative Activity : Ethyl-furan analogs () demonstrated 67% yield in synthesis and significant anti-exudative effects in rat models, suggesting that bulky alkyl groups (e.g., ethyl) may improve bioavailability .
Q & A
Q. Critical Parameters :
- pH 8–9 during substitution reactions.
- Temperature control (±2°C) to minimize side products .
Basic: Which analytical techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR: Identifies aromatic protons (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) .
- 13C NMR: Confirms carbonyl (C=O) at ~170 ppm and triazole carbons .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 443.0652 (C19H14ClFN6OS) with <2 ppm error .
- FT-IR Spectroscopy : Detects amide C=O (1650 cm⁻¹) and triazole ring vibrations (1450–1550 cm⁻¹) .
Basic: How is stability assessed under physiological conditions?
- pH-Dependent Degradation : HPLC monitoring (C18 column, acetonitrile/water gradient) shows amide bond hydrolysis at pH <3 .
- Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C .
- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines detects photo-degradants .
Advanced: What computational strategies predict target binding and structure-activity relationships?
- Molecular Docking : AutoDock Vina with EGFR (PDB:1M17) identifies hydrogen bonds between pyridine N and kinase residues .
- Molecular Dynamics (MD) : 100-ns simulations in GROMACS show stable binding (RMSD <2 Å) .
- QSAR Models : CoMFA analysis correlates substituent effects (e.g., fluorophenyl boosts hydrophobic interactions) .
Advanced: How does crystallography resolve tautomeric ambiguities?
- X-ray Diffraction : SHELX refinement distinguishes 1H- vs. 4H-triazole tautomers via hydrogen positions .
- Electron Density Maps : Confirm coplanarity of pyridin-2-yl and triazole rings (dihedral angle <10°) .
- Comparative Analysis : Analog studies (e.g., N-(4-chlorophenyl) derivatives) validate consistent 4H-configuration .
Advanced: How to address contradictions in reported bioactivity data?
- Standardized Assays : Re-test potency using uniform cell lines (e.g., MCF-7) and ATP-controlled kinase assays .
- Purity Reassessment : LC-MS detects impurities (<0.5%) that may alter activity .
- Meta-Analysis : Multivariate regression identifies confounding variables (e.g., serum concentration in media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
